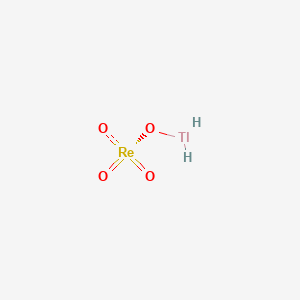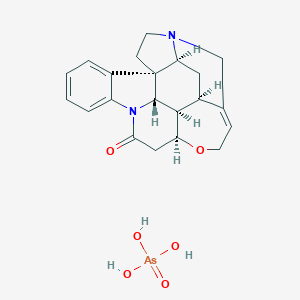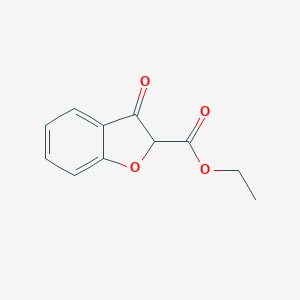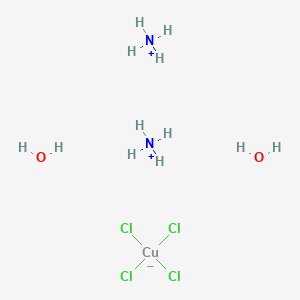
1-Penten-4-YN-3-OL
Overview
Description
1-Penten-4-YN-3-OL is an organic compound with the molecular formula C5H6O . It is also known by other names such as Pent-1-en-4-yn-3-ol .
Molecular Structure Analysis
The molecular structure of 1-Penten-4-YN-3-OL consists of 5 carbon atoms, 6 hydrogen atoms, and 1 oxygen atom . The average mass is 82.101 Da and the monoisotopic mass is 82.041862 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Penten-4-YN-3-OL include a refractive index of n20/D 1.434 (lit.), a density of 0.975 g/mL at 25 °C (lit.), and a molecular weight of 84.12 .Scientific Research Applications
Synthesis of Antimicrobial Marine Metabolites
“1-Penten-4-YN-3-OL” is used as a starting reagent in the stereoselective total synthesis of antimicrobial marine metabolites, such as ieodomycin A and B . These metabolites have shown promising antimicrobial properties, making them of interest in the development of new antibiotics.
Ring-Opening Polymerization Reactions
This compound is widely utilized in ring-opening polymerization reactions . This process is a form of chain-growth polymerization, involving the opening of a ring molecule to form a linear chain polymer.
Formation of Ruthenacycle
“1-Penten-4-YN-3-OL” reacts with ruthenium vinyl carbene to form a ten-membered η2-olefin coordinated ruthenacycle . Ruthenacycles are intermediates in various organic reactions and are used in the synthesis of complex organic molecules.
Hydrogenation Studies
The efficiency of different palladium catalysts for the hydrogenation of “1-Penten-4-YN-3-OL” under continuous-flow liquid-phase conditions has been evaluated . This research can help optimize the hydrogenation process, which is widely used in the production of pharmaceuticals and fine chemicals.
Allylic Rearrangement
“1-Penten-4-YN-3-OL” undergoes allylic rearrangement to form cis and trans isomers of 3-methyl-2-penten-4-yn-l-ol . Understanding these rearrangements can provide insights into the behavior of organic compounds and aid in the development of new synthetic methods.
Material for Chemical Structure Studies
The chemical structure of “1-Penten-4-YN-3-OL” can be studied using various techniques, such as mass spectrometry and electron ionization . These studies can provide valuable information about the compound’s properties and potential applications.
Safety and Hazards
Mechanism of Action
Target of Action
It’s structurally similar to ethchlorvynol , which is known to interact with the GABA (A) Receptor .
Mode of Action
Ethchlorvynol, a structurally similar compound, is known to depress the central nervous system in a manner similar to that of barbiturates . Barbiturates bind at distinct binding sites associated with a Cl- ionopore at the GABA A receptor, increasing the duration of time for which the Cl- ionopore is open .
Biochemical Pathways
It’s structurally similar to ethchlorvynol, which is known to affect the gabaergic pathway .
Pharmacokinetics
Ethchlorvynol, a structurally similar compound, is known to be rapidly absorbed from the gastrointestinal tract and about 90% of a dose is metabolized in the liver .
Result of Action
It’s structurally similar to ethchlorvynol, which is known to depress the central nervous system .
Action Environment
Safety data sheets suggest that it should be kept away from heat, hot surfaces, sparks, open flames, and other ignition sources .
properties
IUPAC Name |
pent-1-en-4-yn-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O/c1-3-5(6)4-2/h1,4-6H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YALSXYCXTKPOFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(C#C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80447914 | |
| Record name | 1-PENTEN-4-YN-3-OL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80447914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
82.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Penten-4-YN-3-OL | |
CAS RN |
14304-27-9 | |
| Record name | 1-Penten-4-yn-3-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14304-27-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-PENTEN-4-YN-3-OL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80447914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Penten-4-yn-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.633 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![2-Methyl-5-[(5-methylfuran-2-yl)methyl]furan](/img/structure/B84360.png)


